2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid

説明

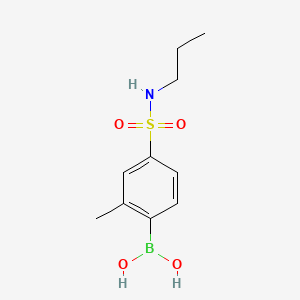

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a propylsulfamoyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with a boron reagent such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Substitution: Various substituted sulfonamides.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids have been studied for their potential in cancer treatment. Research indicates that compounds like 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, derivatives of phenylboronic acids have shown promise in targeting cancer cell lines through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell survival and proliferation .

1.2 Diabetes Management

The glucose-sensitivity of boronic acids allows for their use in developing insulin delivery systems. Studies have demonstrated that boronic acid conjugates can be designed to release insulin in response to varying glucose levels, making them suitable for managing diabetes effectively. This property is attributed to the reversible binding of boronic acids with diols, such as glucose, facilitating controlled drug release .

Drug Delivery Systems

2.1 pH-Sensitive Drug Delivery

The incorporation of this compound into polymeric systems has been explored for pH-sensitive drug delivery applications. By modifying chitosan with boronic acid moieties, researchers have developed nanoparticles that can release therapeutic agents preferentially in acidic tumor microenvironments .

2.2 Mucoadhesive Properties

Recent studies have shown that boronated chitosan derivatives exhibit enhanced mucoadhesive properties, which are beneficial for prolonged drug residence time at mucosal surfaces. This characteristic is particularly advantageous for local treatments in conditions such as bladder cancer, where sustained drug action is critical .

Material Science Applications

3.1 Smart Hydrogels

The synthesis of hydrogels incorporating this compound has been investigated for creating smart materials that respond to physiological stimuli such as pH and glucose levels. These hydrogels can be utilized for self-regulated drug delivery systems, enhancing therapeutic efficacy while minimizing side effects .

3.2 Catalysis

In the realm of organic synthesis, boronic acids serve as effective catalysts for various reactions, including dehydrative amidation between carboxylic acids and amines. The unique properties of this compound may facilitate novel catalytic processes due to its structural characteristics .

Case Studies and Findings

作用機序

The mechanism of action of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid in various reactions involves the interaction of the boronic acid group with other chemical species. In Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond . The sulfonamide group can also interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: Lacks the methyl and propylsulfamoyl groups, making it less sterically hindered and potentially less selective in certain reactions.

4-Formylphenylboronic Acid: Contains a formyl group instead of the propylsulfamoyl group, leading to different reactivity and applications.

Uniqueness

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid is unique due to the presence of both the methyl and propylsulfamoyl groups, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s solubility and interaction with biological targets, making it a valuable tool in both synthetic and medicinal chemistry.

生物活性

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid (CAS No. 1217501-47-7) is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article comprehensively reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and an N-propylsulfamoyl moiety. This specific arrangement is crucial for its biological activity.

The biological activity of phenylboronic acids, including this compound, primarily revolves around their ability to interact with various biological targets, including enzymes and receptors. The boronic acid group can reversibly bind to diols in glycoproteins and other biomolecules, affecting their function.

- Enzyme Inhibition : Phenylboronic acids have been shown to inhibit serine β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This inhibition restores the efficacy of certain antibiotics against resistant strains .

- Cytokine Modulation : Research indicates that compounds with sulfamoyl groups can enhance the release of immunostimulatory cytokines, thereby modulating immune responses. For example, studies have demonstrated that certain sulfamoyl derivatives activate NF-κB pathways in immune cells .

Anticancer Properties

This compound has shown promise in inhibiting cancer cell proliferation and migration. In vitro studies reveal that this compound significantly reduces the viability of various cancer cell lines while sparing non-tumorigenic cells.

- Case Study : A study comparing the effects of boric acid and phenylboronic acids on prostate and breast cancer cell lines found that phenylboronic acids inhibited cancer cell migration effectively at concentrations as low as 1 µM .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Its mechanism involves the inhibition of β-lactamase enzymes, which are critical for bacterial resistance.

- Case Study : In a series of tests against clinical strains of Klebsiella pneumoniae expressing KPC-2 β-lactamases, this compound demonstrated synergistic effects when combined with meropenem, significantly lowering the minimal inhibitory concentration (MIC) required for bacterial inhibition .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to its specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Boronic Acid Group | Essential for enzyme inhibition and molecular recognition |

| Sulfamoyl Substitution | Enhances binding affinity to target receptors |

| Methyl Group | Modulates hydrophobic interactions with biological membranes |

Research into SAR has revealed that modifications in these groups can lead to variations in potency and selectivity against different biological targets .

Research Findings

Recent studies have explored various analogs of phenylboronic acids to improve their efficacy and reduce toxicity:

- Analog Development : A series of analogs were synthesized to evaluate their effects on NF-κB activation in immune cells. Some derivatives showed enhanced activity compared to the parent compound .

- Synergistic Effects : The combination of this compound with existing antibiotics has been shown to restore sensitivity in resistant bacterial strains, indicating potential for therapeutic applications in antibiotic-resistant infections .

特性

IUPAC Name |

[2-methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO4S/c1-3-6-12-17(15,16)9-4-5-10(11(13)14)8(2)7-9/h4-5,7,12-14H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDJSKXQJUINZIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)S(=O)(=O)NCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681591 | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-47-7 | |

| Record name | B-[2-Methyl-4-[(propylamino)sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Methyl-4-(propylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。